molecular formula C22H24N2O4S B2808735 3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380901-29-1

3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2808735
CAS RN: 380901-29-1
M. Wt: 412.5
InChI Key: ULLLSSZDFAHZGS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O4S . The average mass is 413.490 Da and the mono-isotopic mass is 413.140930 Da .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Polyheterocyclic Compound Synthesis : A new polyheterocyclic compound was synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method highlights the versatility of synthesizing complex molecules with potential for diverse scientific applications (Morales-Salazar et al., 2022).

  • Heterocyclic Compound Reactivity : Research into 3-Hydroxy-3-pyrrolin-2-ones indicates their high reactivity and potential for creating a variety of biologically active substances. Their structure allows for various condensed systems in reactions, expanding the compound range (Gein & Pastukhova, 2020).

Potential Applications

  • Pharmacological Interest : Synthesis of substituted 1H-1-pyrrolylcarboxamides has been conducted for their potential pharmacological activities, indicating the interest in similar compounds for medical and biochemical research (Bijev, Prodanova, & Nankov, 2003).

  • Antioxidant Activity : Studies on similar compounds have investigated their antioxidant properties, suggesting potential for these compounds in protecting against oxidative stress. For example, certain derivatives have been synthesized and identified as promising radical scavengers (Nguyen et al., 2022).

properties

IUPAC Name

4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-20(17-8-4-15-29-17)18-19(16-6-2-1-3-7-16)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,26H,5,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLLSSZDFAHZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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